N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBXINKLHLJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 4 Chlorobenzyl 1,2 Dihydro 5h Tetrazol 5 Imine
Foundational Synthetic Routes for Tetrazole Imine Scaffolds
The construction of the tetrazole imine heterocyclic system is a key challenge that has been addressed through several elegant synthetic solutions. These routes prioritize efficiency, atom economy, and the ability to generate structural diversity.
Multi-component reactions (MCRs), where more than two starting materials react in a single operation to form a product containing portions of all reactants, are highly favored for their efficiency and convergence. nih.gov For tetrazole synthesis, the Ugi and Passerini reactions are particularly prominent. nih.gov
The classical Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for generating α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. nih.govacs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and a source of azide (B81097), such as hydrazoic acid (HN₃). nih.govrug.nl The reaction proceeds through the formation of an imine from the amine and oxo component, which is then attacked by the isocyanide and the azide ion in a concerted or stepwise fashion to yield the 1,5-disubstituted tetrazole product.
The broad scope of the UT-4CR allows for wide variation in the starting materials. nih.govacs.org Both aliphatic and aromatic isocyanides, as well as a diverse range of aldehydes, ketones, and amines, are well-tolerated, enabling the creation of large compound libraries. acs.org
Table 1: Representative Substrate Scope in Ugi Tetrazole Four-Component Reactions (UT-4CR)
| Amine Component | Oxo Component | Isocyanide Component | Azide Source | Typical Yield |
| Benzylamine | Benzaldehyde | tert-Butyl isocyanide | Trimethylsilyl (B98337) azide (TMSN₃) | Good to Excellent |
| Aniline | Acetone | Cyclohexyl isocyanide | Hydrazoic acid (HN₃) | Moderate to Good |
| Piperidine | Formaldehyde | Benzyl (B1604629) isocyanide | Sodium azide (NaN₃) | Good |
Note: This table represents typical component combinations and expected yields based on literature precedents for the Ugi Tetrazole reaction.
The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, an oxo component, and an isocyanide. nih.gov A significant adaptation of this reaction, first reported by Ugi in 1961, replaces the carboxylic acid with hydrazoic acid (or a safer surrogate like trimethylsilyl azide, TMSN₃) to synthesize α-hydroxymethyl tetrazoles. nih.govnih.gov This variant is often referred to as the Passerini-tetrazole reaction (PT-3CR). beilstein-journals.org
Recent advancements have focused on developing more environmentally friendly and efficient PT-3CR protocols. Catalyst-free methods using a methanol-water solvent system, accelerated by sonication, have been shown to produce good to excellent yields across a broad scope of aldehydes and isocyanides. nih.govrsc.org This approach avoids the use of highly toxic and explosive reagents like HN₃ and NaN₃, making it a safer alternative. nih.gov
Table 2: Comparison of Conventional vs. Sonication-Assisted PT-3CR
| Parameter | Conventional Method | Sonication-Assisted Method |
| Catalyst | Often requires Lewis acids (e.g., AlCl₃) | Catalyst-free nih.govrsc.org |
| Azide Source | HN₃, NaN₃ (toxic, explosive) | TMSN₃ (safer substitute) nih.gov |
| Solvent | Dichloromethane (DCM) | Methanol:Water (1:1) rsc.org |
| Reaction Time | 24 hours | Significantly shorter |
| Yield | Moderate to Good | Good to Excellent rsc.org |
| Safety | High risk | Improved safety profile |
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to organic synthesis. libretexts.orgyoutube.com In the context of dihydrotetrazolimine synthesis, these reactions often proceed via the formation of an imine or a related intermediate.
A relevant strategy involves a one-pot, three-component reaction between an aldehyde, 5-aminotetrazole (B145819), and a source of ammonia like cyanamide (B42294). beilstein-journals.orgbeilstein-archives.org The reaction likely proceeds through the initial formation of a Schiff base (imine) between the aldehyde and the highly nucleophilic exocyclic amino group of 5-aminotetrazole. beilstein-journals.org This intermediate then undergoes cyclocondensation with another reactive species in the pot to form the final heterocyclic ring system. Microwave-assisted protocols have been shown to significantly accelerate these reactions, leading to excellent yields in short time frames. beilstein-journals.orgbeilstein-journals.org
The direct formation of the tetrazole ring via cyclization is a cornerstone of tetrazole chemistry. The most common method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile and an azide. nih.gov This approach is widely used for synthesizing 5-substituted-1H-tetrazoles. nih.govnih.gov
For more complex systems like dihydrotetrazolimines, intramolecular cyclization strategies are employed. For instance, a nitrile-imine intermediate can be generated in situ, which then undergoes an intramolecular [3+2] cyclization with an appropriately positioned alkyne or other dipolarophile to construct a fused ring system. researchgate.net Thermal or microwave-induced denitrogenation of a substituted tetrazole can generate a reactive nitrile-imine intermediate, which is then trapped intramolecularly to form the desired heterocyclic product. researchgate.net
Multi-Component Reactions (MCRs) for Tetrazole Imine Formation
Optimized Synthetic Protocols for N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine
While a specific, optimized protocol for the direct synthesis of this compound is not extensively detailed in the literature, a highly plausible synthetic route can be designed based on the foundational methodologies described above. A one-pot, three-component condensation reaction represents a particularly efficient strategy.
This proposed synthesis would involve the reaction of 4-chlorobenzaldehyde , dicyandiamide (as a precursor to guanidine), and sodium azide .
Step 1: Imine Formation: 4-chlorobenzaldehyde reacts with the guanidino group of dicyandiamide (or its hydrolyzed form) to form a benzylidene guanidine (B92328) intermediate.
Step 2: Cyclization: The azide ion attacks the imine carbon, followed by an intramolecular cyclization and proton transfer, to form the 1,2-dihydro-5H-tetrazol-5-imine ring.
This reaction can be optimized by screening various solvents, temperatures, and catalysts. Microwave irradiation is a promising technique to reduce reaction times and improve yields, as demonstrated in similar multi-component syntheses of nitrogen-rich heterocycles. beilstein-journals.org
Table 3: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Reactants | 4-chlorobenzaldehyde, Dicyandiamide, Sodium Azide | Readily available starting materials for the target structure. |
| Solvent | Dimethylformamide (DMF) or Pyridine | High-boiling polar aprotic solvents, effective for similar condensations. beilstein-journals.orgnih.gov |
| Temperature | 100-120 °C | Standard thermal conditions for promoting condensation and cyclization. |
| Alternative Energy Source | Microwave Irradiation (120 °C) | Potential for significant rate acceleration and improved yield. beilstein-journals.orgbeilstein-archives.org |
| Work-up | Cooling, precipitation in water, filtration, recrystallization | Standard procedure for isolating solid organic products from reaction mixtures. nih.gov |
Microwave-Assisted Synthesis Enhancements
There is no specific information in the scientific literature regarding microwave-assisted synthesis enhancements for this compound. While microwave-assisted synthesis is a common technique used to accelerate the formation of tetrazole derivatives and other heterocyclic compounds, often leading to higher yields and shorter reaction times, specific protocols for this target molecule are not documented. nih.govbeilstein-archives.orgorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org
Solvent-Free and Environmentally Benign Methodologies
No solvent-free or environmentally benign synthetic methodologies have been specifically reported for this compound. Green chemistry approaches, such as reactions in water, polyethylene glycol (PEG), or under solvent-free grinding conditions, are utilized for the synthesis of various imines and nitrogen-containing heterocycles to reduce environmental impact, but their application to this specific tetrazol-5-imine has not been described in the literature. jocpr.comjocpr.commdpi.com
Regioselectivity and Stereoselectivity in this compound Synthesis
There is a lack of specific information in the published literature concerning the regioselectivity and stereoselectivity in the synthesis of this compound.
Control of Regioisomeric Purity
No studies detailing the control of regioisomeric purity for this compound are available. The formation of N-substituted tetrazoles can often lead to different regioisomers, and controlling the reaction conditions to favor one isomer over another is a critical aspect of synthesis design, but specific methods for this compound are not documented. nih.gov
Chiral Induction and Enantioselective Synthesis Approaches
There are no documented methods for chiral induction or enantioselective synthesis specifically targeting this compound. Enantioselective synthesis is crucial for producing chiral molecules with specific biological activities, and various asymmetric hydrogenation and organocatalytic methods exist for related heterocyclic structures, but these have not been applied to the target compound. beilstein-journals.orgnih.govnih.gov
Structural Characterization and Elucidation Techniques for N 4 Chlorobenzyl 1,2 Dihydro 5h Tetrazol 5 Imine
Spectroscopic Analysis Methodologies
Spectroscopic methods provide detailed information about the molecular structure by observing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms. For N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine, one would expect to analyze both proton (¹H) and carbon-13 (¹³C) NMR spectra.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum would be expected to show distinct signals for the protons of the 4-chlorobenzyl group and the protons attached to the tetrazole ring nitrogens. The aromatic protons on the chlorophenyl ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would typically present as a singlet, and the N-H protons on the tetrazole ring would appear as broad singlets. However, no specific experimental ¹H NMR data for this compound has been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the carbon atom of the tetrazole ring, the methylene carbon, and the four unique carbons of the 4-chlorophenyl group. This information is crucial for confirming the carbon skeleton of the molecule. As with the proton NMR data, specific experimental ¹³C NMR data for this compound is not documented in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for N-H stretching vibrations of the imine and tetrazole ring, C=N stretching of the imine and the tetrazole ring, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring. Despite the utility of this technique, no specific IR spectral data has been published for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, for instance, showing the loss of the chlorobenzyl group. A search of the literature did not yield any mass spectrometry data for this compound.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Such an analysis would unambiguously confirm the tautomeric form and the exact connectivity of the atoms in this compound. However, there are no reports of a crystal structure determination for this compound in the scientific literature. While crystallographic data for related compounds like 5-(4-chlorobenzyl)-1H-tetrazole exists, this information cannot be extrapolated to the target molecule due to significant structural differences.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of the title compound, with the chemical formula C₈H₇ClN₄, revealed its crystallization in the monoclinic system. nih.gov The analysis, conducted at a temperature of 293 K, provided detailed information about the crystal lattice and the geometry of the molecule. nih.gov
The phenyl and tetrazole rings within the molecule are not coplanar; instead, they are inclined at a dihedral angle of 67.52 (6)°. nih.gov This spatial orientation is a key feature of its molecular conformation. The data collection for this analysis was performed using a Rigaku R-AXIS RAPID diffractometer. nih.gov
Specific crystallographic parameters determined from the diffraction data are summarized in the table below.
| Crystal Data | |
| Chemical Formula | C₈H₇ClN₄ |
| Formula Weight | 194.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 14.654 (3) Å |
| b | 4.9321 (10) Å |
| c | 12.688 (3) Å |
| β | 105.63 (3)° |
| Volume | 883.1 (3) ų |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Reflections Collected | 8039 |
| Independent Reflections | 2015 |
| R(int) | 0.025 |
| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.094 |
| Goodness-of-fit (S) | 1.08 |
Analysis of Intermolecular Interactions in the Crystal Lattice
Specifically, molecules are linked by N—H⋯N hydrogen bonds, forming a chain structure that propagates along the eurjchem.com crystal direction. nih.gov The geometry of this hydrogen bond is characterized by a donor-hydrogen (D—H) distance of 0.90 (1) Å, a hydrogen-acceptor (H⋯A) distance of 1.92 (1) Å, a donor-acceptor (D⋯A) distance of 2.8013 (15) Å, and an angle (D—H⋯A) of 168 (2)°. nih.gov
In addition to hydrogen bonding, π–π stacking interactions are present between adjacent tetrazole rings. These interactions, with a centroid-to-centroid distance of 3.526 (1) Å, further link the hydrogen-bonded chains, resulting in the formation of a ribbon-like structure. nih.gov The combination of these hydrogen bonds and π–π interactions is crucial for the stability of the crystal lattice. nih.gov
Elemental Composition Verification
The elemental composition of the compound is fundamentally established by its molecular formula, C₈H₇ClN₄, which is derived from the single-crystal X-ray diffraction data. nih.gov Based on this formula, the theoretical elemental composition can be calculated.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 49.37 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.63 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.21 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 28.79 |
| Total | 194.625 | 100.00 |
This table outlines the expected weight percentages of each element in the compound, providing a standard for verification through experimental elemental analysis techniques.
Based on the comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical investigation reports for the chemical compound “this compound”.
While there is research on related structures, such as substituted tetrazoles and N-benzyl derivatives of other heterocyclic systems, the explicit computational data required to construct the requested article for "this compound" is not present in the public domain. Therefore, it is not possible to generate the detailed, data-driven article as per the provided outline and instructions.
Computational and Theoretical Investigations of N 4 Chlorobenzyl 1,2 Dihydro 5h Tetrazol 5 Imine
Reactivity Descriptors and Quantum Chemical Indices
Theoretical calculations based on methods like Density Functional Theory (DFT) are instrumental in understanding the chemical reactivity of molecules. researchgate.net Global and local reactivity descriptors derived from these calculations provide quantitative measures of a molecule's stability and its propensity to react at specific sites. researchgate.net For N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine, these indices help to characterize the influence of the electron-withdrawing 4-chlorobenzyl group on the tetrazole imine core. The high nitrogen content and the presence of multiple lone pairs and π-electrons in the tetrazole ring result in a complex electronic structure. wikipedia.org
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or change in electron distribution. Higher values indicate greater stability. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates the molecule's polarizability and reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the stabilization in energy when the system acquires electrons from its surroundings. |
I and A represent the ionization potential and electron affinity, respectively.
Ionization potential (I) is the minimum energy required to remove an electron from a molecule, corresponding to the energy of the Highest Occupied Molecular Orbital (HOMO). Electron affinity (A) is the energy released when an electron is added to a molecule, related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). These values are fundamental to calculating the global reactivity descriptors. A high HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). For this compound, the electron-rich tetrazole ring and the imine group contribute significantly to the HOMO, while the π-system of the aromatic rings and the tetrazole core contribute to the LUMO.
f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).
For this compound, the nitrogen atoms of the tetrazole ring are potential sites for electrophilic attack due to their lone pairs of electrons. The exocyclic imine nitrogen and specific carbon atoms in the aromatic ring could also be reactive. The analysis of Fukui functions would pinpoint the most probable centers for such interactions, guiding the understanding of its reaction mechanisms. researchgate.netnih.gov
| Atom/Region | Predicted Site for Nucleophilic Attack (f+) | Predicted Site for Electrophilic Attack (f-) |
|---|---|---|
| Tetrazole Ring Nitrogens (N1, N2, N3, N4) | Likely | Highly Likely (due to lone pairs) |
| Imino Nitrogen (exocyclic) | Possible | Likely |
| Tetrazole Ring Carbon (C5) | Highly Likely (electron deficient) | Less Likely |
| Chlorophenyl Ring | Possible (at specific carbons) | Possible (π-system) |
Tautomeric Equilibria and Isomerization Pathways of the Tetrazole Imine Moiety
Tautomerism is a critical phenomenon in heterocyclic chemistry, particularly for tetrazole derivatives, where prototropic shifts can lead to different isomers with distinct properties. nih.gov The 5-substituted tetrazole core can exist in several tautomeric forms, most commonly the amino and imino forms. researchgate.netunl.edu In the case of this compound, the substituent on the exocyclic nitrogen atom locks the molecule into the "imine" tautomeric form.
However, isomerization pathways remain relevant. These can include:
Prototropic Tautomerism: If protonation occurs, the positive charge can be delocalized across the ring, potentially leading to different N-protonated isomers. The equilibrium between these forms is highly dependent on factors like solvent polarity and pH. nih.govresearchgate.net
Rotational Isomerism: Rotation around the C5-N(imine) and N(imine)-CH2 bonds can lead to different conformers with varying steric and electronic interactions.
Ring-Chain Tautomerism: Under certain conditions, such as thermal or photochemical stimulation, tetrazoles can undergo ring-opening to form highly reactive nitrile imines, which can then participate in various cycloaddition reactions. wikipedia.orgresearchgate.net
Computational studies on the parent 5-iminotetrazole have investigated its unimolecular decomposition pathways, providing insight into its thermal stability. researchgate.netunl.edu One predicted pathway involves the formation of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN) with a calculated activation barrier of approximately 199.5 kJ/mol. researchgate.netunl.edu The presence of the bulky 4-chlorobenzyl group may sterically or electronically influence the activation barriers for such decomposition or isomerization pathways.
Intermolecular Interactions and Self-Assembly Propensities
The structure of this compound contains multiple functional groups capable of engaging in a variety of non-covalent interactions, which dictate its crystal packing and self-assembly behavior. mdpi.org Tetrazoles are known to participate in extensive hydrogen bonding networks and other supramolecular interactions. nih.govacs.org
Key potential interactions include:
Hydrogen Bonding: The N-H group on the tetrazole ring is a strong hydrogen bond donor. The four ring nitrogen atoms and the exocyclic imine nitrogen are all potential hydrogen bond acceptors. This allows for the formation of robust intermolecular N-H···N hydrogen bonds, often leading to the self-assembly of molecules into chains, ribbons, or more complex networks. mdpi.orgnih.gov
π–π Stacking: The molecule contains two aromatic systems: the tetrazole ring and the chlorophenyl ring. These can interact via π–π stacking. Crystal structure analysis of a related compound, 5-(4-chlorobenzyl)-1H-tetrazole, shows π–π interactions between adjacent tetrazole rings with centroid-centroid distances of 3.526 Å, which link hydrogen-bonded chains into ribbons. nih.gov Similar interactions are highly probable for the title compound.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic sites like the nitrogen atoms of the tetrazole ring on an adjacent molecule.
These varied intermolecular forces suggest a high propensity for this compound to form ordered, self-assembled supramolecular structures in the solid state. rsc.org
| Interaction Type | Participating Groups (Donor → Acceptor) | Potential Supramolecular Motif |
|---|---|---|
| Hydrogen Bonding | Ring N-H → Ring N or Imine N | Chains, Dimers, Ribbons |
| π–π Stacking | Phenyl Ring ↔ Phenyl Ring; Tetrazole Ring ↔ Tetrazole Ring | Stacked columns, Herringbone patterns |
| Halogen Bonding | Aryl C-Cl → Ring N or Imine N | Directional links between molecules |
| C-H···π Interactions | Benzyl (B1604629) C-H → Phenyl or Tetrazole Ring | Further stabilization of packed structures |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their assemblies. chemicalpapers.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvent effects, and the stability of intermolecular interactions over time. molsimlab.com
For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior:
Conformational Flexibility: Simulations can explore the rotational freedom around the single bonds connecting the tetrazole ring, the imine group, the methylene (B1212753) bridge, and the chlorophenyl ring. This would reveal the preferred conformations in different environments (e.g., in vacuum, in a polar solvent, or in a nonpolar solvent) and the energy barriers between them.
Solvation Effects: By simulating the molecule in an explicit solvent like water, one could study the structure and dynamics of the surrounding solvent shell and the stability of specific solute-solvent hydrogen bonds.
Self-Assembly Process: MD simulations can model the aggregation of multiple molecules from a random distribution in a simulation box, providing a view of the spontaneous self-assembly process driven by the intermolecular interactions described previously. chemicalpapers.com
Stability of Supramolecular Structures: Once an assembled structure (like a dimer or a sheet) is formed, MD simulations can be used to assess its thermal and dynamic stability. nih.gov By monitoring parameters like root-mean-square deviation (RMSD) over the course of the simulation, one can determine if the assembly remains intact or dissociates under the simulated conditions. nih.gov
These simulations would complement static quantum chemical calculations by providing a dynamic picture of the molecule's behavior, which is crucial for understanding its properties in condensed phases and its potential applications in materials science.
Chemical Reactivity and Derivatization of N 4 Chlorobenzyl 1,2 Dihydro 5h Tetrazol 5 Imine
Functional Group Transformations on the Tetrazole Imine Scaffold
The tetrazole imine core of N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine presents several avenues for functional group transformations. The imine group, being a key functional feature, can undergo various reactions. For instance, it can be hydrolyzed to the corresponding 5-aminotetrazole (B145819) derivative. The exocyclic imine nitrogen can also be a site for alkylation, acylation, or sulfonylation, leading to a range of N-substituted derivatives.
The tetrazole ring itself is a stable aromatic system, but it can participate in certain reactions. The nitrogen atoms of the ring can be protonated or alkylated, and in some cases, the ring can undergo cycloaddition reactions. The reactivity of the tetrazole ring can be influenced by the nature of the substituent at the N-1 position.
Furthermore, the tautomeric equilibrium between the imine and amino forms of the 5-substituted tetrazole can influence its reactivity profile. The imino tautomer, 5-iminotetrazole, has been studied for its unimolecular decomposition pathways, which can provide insights into the thermal stability and reactivity of the scaffold under certain conditions. unl.edu
An example of a functional group transformation on a related 5-aminotetrazole scaffold involves the nucleophilic substitution of chlorine atoms in poly(epichlorohydrin)-butanediol with the 5-aminotetrazole heterocycle to form an N-glycidyl-5-aminotetrazole homopolymer. mdpi.com This demonstrates the potential for the tetrazole nitrogen to act as a nucleophile in substitution reactions.
Table 1: Potential Functional Group Transformations on the Tetrazole Imine Scaffold
| Reaction Type | Reagents and Conditions | Potential Products |
| Hydrolysis | Acid or base catalysis | 1-(4-chlorobenzyl)-1H-tetrazol-5-amine |
| N-Alkylation | Alkyl halide, base | N-alkyl-N'-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine derivatives |
| N-Acylation | Acyl chloride or anhydride, base | N-acyl-N'-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine derivatives |
| N-Sulfonylation | Sulfonyl chloride, base | N-sulfonyl-N'-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine derivatives |
Strategies for Peripheral Substituent Modifications on the Chlorobenzyl Moiety
The 4-chlorobenzyl group offers a versatile handle for structural modifications, primarily through electrophilic aromatic substitution reactions on the phenyl ring. The chlorine atom is a deactivating but ortho-, para-directing group. Since the para position is already occupied by the benzyl (B1604629) linkage, electrophilic substitution would be directed to the ortho positions (C2 and C6) of the phenyl ring.
Common electrophilic aromatic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of another halogen atom (e.g., -Br, -I) using a halogen and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
These reactions allow for the introduction of a wide range of substituents, which can modulate the electronic and steric properties of the chlorobenzyl moiety. The introduced functional groups can then be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functionalities.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Chlorobenzyl Moiety
| Reaction | Reagents | Expected Position of Substitution | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Ortho to the chloro group | N-(4-chloro-2-nitrobenzyl)-1,2-dihydro-5H-tetrazol-5-imine |
| Bromination | Br₂, FeBr₃ | Ortho to the chloro group | N-(2-bromo-4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine |
| Sulfonation | SO₃, H₂SO₄ | Ortho to the chloro group | 2-((5-imino-1,2-dihydro-5H-tetrazol-1-yl)methyl)-5-chlorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to the chloro group | N-(4-chloro-2-acylbenzyl)-1,2-dihydro-5H-tetrazol-5-imine |
Nucleophilic and Electrophilic Reactivity Studies
The this compound molecule possesses both nucleophilic and electrophilic centers.
Nucleophilic Reactivity: The exocyclic imine nitrogen and the nitrogen atoms of the tetrazole ring are potential nucleophilic sites. The imine nitrogen, with its lone pair of electrons, can react with electrophiles. The tetrazole ring, being electron-rich, can also exhibit nucleophilic character. In multicomponent reactions, 5-aminotetrazole, a related compound, acts as a 1,3-binucleophile, with the exocyclic amino group and a nearby endocyclic nitrogen participating in the reaction. clockss.org A similar reactivity pattern can be anticipated for the imine tautomer.
Electrophilic Reactivity: The carbon atom of the imine group (C5) can be considered an electrophilic center, susceptible to attack by nucleophiles, especially after protonation of the imine nitrogen. The aromatic ring of the chlorobenzyl group, while generally undergoing electrophilic substitution, can be subject to nucleophilic aromatic substitution under specific conditions if strongly electron-withdrawing groups are also present on the ring.
The study of these reactivities is crucial for understanding the molecule's behavior in biological systems and for designing new synthetic pathways to its derivatives.
Bioisosteric Replacements Utilizing the Tetrazole Ring
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. nih.govresearchgate.netnih.gov This is due to their similar pKa values and ability to participate in similar interactions with biological targets. drughunter.com The 5-substituted 1H-tetrazole moiety is found in numerous FDA-approved drugs. drughunter.com The replacement of a carboxylic acid with a tetrazole can lead to improved metabolic stability, lipophilicity, and oral bioavailability. nih.govdrughunter.com
In the context of this compound, the tetrazole imine functionality itself could be considered a bioisostere for other functional groups, such as amides or guanidines, depending on the specific biological target and the desired interactions. The ability of the tetrazole ring to act as a versatile bioisostere makes it an attractive scaffold for the design of new therapeutic agents.
The strategic placement of a tetrazole moiety within a molecule, or the bioisosteric replacement of a substrate in a multicomponent reaction with a tetrazole, can lead to molecules with enhanced drug-like properties. nih.gov
Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of derivatives and analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR studies are crucial for understanding how modifications to the chemical structure of a molecule affect its biological activity, and for optimizing lead compounds in drug discovery. nih.govnih.gov
The synthetic strategies for generating a library of derivatives would involve the reactions discussed in the previous sections. Modifications can be systematically introduced at three main positions:
The Imine Group: Alkylation, acylation, and other substitutions on the exocyclic nitrogen.
The Tetrazole Ring: Substitution at other positions of the tetrazole ring, if synthetically feasible.
The Chlorobenzyl Moiety: Introduction of various substituents on the phenyl ring via electrophilic aromatic substitution, and further modifications of these substituents.
The synthesis of 1-substituted 5-aminotetrazoles, which are closely related to the target compound, has been achieved through various methods, including the reaction of cyanogen (B1215507) azide (B81097) with primary amines and bismuth-promoted multicomponent synthesis. nih.govorganic-chemistry.orgnih.gov These synthetic approaches could potentially be adapted for the synthesis of N-substituted 5-iminotetrazole derivatives.
By systematically varying the substituents at these positions and evaluating the biological activity of the resulting compounds, a comprehensive SAR profile can be established. This information is invaluable for the rational design of more potent and selective analogs.
Future Research Directions and Potential Academic Applications
Development of Novel Synthetic Methodologies for Related Tetrazolimines
Future research will likely focus on creating more efficient, sustainable, and diverse synthetic pathways to N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine and its analogs. A key area of exploration will be the development of eco-friendly protocols, such as employing water as a solvent for cycloaddition reactions, which has been successful in the synthesis of related N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides. researchgate.net
Furthermore, the application of microwave-assisted organic synthesis represents a significant avenue for future work. This technique has been shown to produce biologically relevant tetrazolyl-diamines in excellent yields with high atom economy, short reaction times, and simple work-up procedures. beilstein-journals.org Adapting these one-pot, multi-component reaction strategies could streamline the synthesis of a library of tetrazolimine derivatives for further study. beilstein-journals.org The exploration of novel catalytic systems, potentially using recyclable nanocatalysts, could also enhance the efficiency and environmental safety of synthetic routes. researchgate.net
Advanced Computational Modeling for Deeper Mechanistic Understanding
The tetrazole ring is known to exist in different tautomeric forms, which significantly influences its chemical properties and biological interactions. mdpi.comresearchgate.net For this compound, the imine structure suggests a dynamic equilibrium with its amino tautomer, N-(4-chlorobenzyl)-1H-tetrazol-5-amine. Advanced computational modeling, particularly using Density Functional Theory (DFT), will be crucial for a deeper mechanistic understanding of this tautomerism. mdpi.comscispace.com
Future computational studies could focus on:
Tautomeric Stability: Determining the relative stability of the 1H- and 2H-tetrazole tautomers in various environments (gas phase, different solvents) to predict the predominant form under specific conditions. mdpi.com
Aromaticity and Reactivity: Quantifying the aromatic character of the tetrazole ring in each tautomer using magnetic and geometric indices like Nucleus-Independent Chemical Shift (NICS). ijsr.net This can provide insights into the molecule's stability and reactivity.
Reaction Mechanisms: Simulating reaction pathways, such as N-alkylation, to predict regioselectivity and confirm experimentally observed product ratios. mdpi.com This predictive power can guide the design of synthetic strategies to favor the formation of a desired isomer.
These computational approaches provide a powerful framework for exploring the chemical reactivity and structural dynamics of tetrazolimines, complementing experimental findings. mdpi.com
Exploration of this compound as Chemical Probes or Scaffolds for Material Science
The tetrazole moiety has garnered considerable interest for its applications in coordination chemistry and materials science. nih.gov The nitrogen-rich tetrazole ring can act as a versatile ligand for coordinating with metal ions. The structural analog, 5-(4-chlorobenzyl)-1H-tetrazole, for instance, forms crystal structures linked by hydrogen bonds and π–π stacking interactions. nih.gov
Future research could explore the potential of this compound as a building block for novel materials. Investigations in this area may include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Studying the coordination of the tetrazolimine with various metal centers to create new polymers or MOFs with unique structural, electronic, or catalytic properties.
Energetic Materials: Given the high nitrogen content and inherent energy of the tetrazole ring, derivatives are often investigated as components in energetic materials and gas generators. mdpi.com
Functional Materials: The specific substituents on the tetrazolimine scaffold could be modified to tune properties like luminescence, conductivity, or sensor capabilities, leading to applications in electronics or chemical sensing.
By systematically studying its coordination behavior and self-assembly properties, this compound could serve as a valuable scaffold for the rational design of advanced materials.
Integration of High-Throughput Screening with Computational Design for In Vitro Biological Applications
The integration of computational design with high-throughput screening (HTS) offers a powerful paradigm for accelerating the discovery of new biologically active molecules. nih.gov Tetrazole derivatives are well-represented in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can lead to improved metabolic stability and biological activity. mdpi.comresearchgate.net
Future research should leverage this integrated approach to explore the potential of this compound and a library of its analogs for various in vitro biological applications. A potential workflow would involve:
Computational Library Design: Creating a virtual library of derivatives by modifying the chlorobenzyl group and other positions of the tetrazolimine core.
Virtual Screening: Using computational docking and other in silico methods to predict the binding affinity of these virtual compounds against specific biological targets, such as enzymes or receptors.
Prioritization and Synthesis: Synthesizing the most promising candidates identified through virtual screening.
High-Throughput Screening (HTS): Employing automated HTS assays to rapidly test the synthesized compounds against the intended biological targets to identify "hits." nih.govnih.gov Fluorescence-based assays are particularly suitable for HTS due to their high sensitivity and amenability to automation. nih.gov
This synergistic approach, combining the predictive power of computational chemistry with the efficiency of HTS, can significantly streamline the identification of lead compounds for potential therapeutic development.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-1,2-dihydro-5H-tetrazol-5-imine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis of tetrazole derivatives often involves cyclization or condensation reactions. For example, triazole analogs with chlorobenzyl groups are synthesized via nucleophilic substitution or thiol-ene reactions (e.g., reacting thiol-containing intermediates with 4-chlorobenzyl halides) . Microwave-assisted synthesis (e.g., for 5-pyridinyl-1,2,4-triazoles) can enhance reaction efficiency and yield compared to traditional thermal methods, reducing reaction times from hours to minutes . For imine formation, eco-friendly protocols using ethanol or water as solvents and catalytic acids (e.g., acetic acid) are recommended to minimize byproducts . Yield optimization may involve adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and purification via recrystallization (ethanol-DMF mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups like C=N (1630–1600 cm⁻¹) and C-Cl (725–680 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.00–7.98 ppm for 4-chlorobenzyl groups) and imine protons (δ ~9.41 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 348 for a triazole derivative) and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry, as demonstrated for structurally similar 11β-HSD1 inhibitors .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like 11β-HSD1 using fluorometric or colorimetric substrates (e.g., cortisone-to-cortisol conversion) .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity assays : MTT or resazurin-based tests on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding its electronic structure and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations predict:
- Electron distribution : Charges on the tetrazole ring and 4-chlorobenzyl group influence nucleophilic/electrophilic sites .
- Reactivity descriptors : Fukui indices identify regions prone to electrophilic attack, guiding derivatization strategies .
- Docking studies : Simulate binding interactions with biological targets (e.g., FabA enzyme in P. aeruginosa) to rationalize inhibitory activity .
Q. What strategies resolve contradictions in reported biological activities across similar tetrazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chloro vs. 4-fluoro benzyl groups on lipophilicity and membrane penetration) .
- Meta-analysis of assay conditions : Standardize parameters (e.g., pH, solvent, cell lines) to minimize variability. For example, discrepancies in MIC values may arise from differences in bacterial strains or inoculum size .
- Orthogonal validation : Confirm key results using multiple techniques (e.g., enzyme assays + molecular dynamics simulations) .
Q. How do substituent variations on the benzyl group affect its pharmacokinetic properties?
Methodological Answer:
- Lipophilicity modulation : Introducing electron-withdrawing groups (e.g., -Cl) enhances logP values, improving blood-brain barrier penetration but potentially reducing solubility .
- Metabolic stability : Fluorinated or methylated derivatives resist CYP450-mediated oxidation, as shown in triazole analogs .
- In silico ADMET prediction : Tools like SwissADME estimate bioavailability (%F), plasma protein binding, and toxicity risks (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
